Boc-Pro-Pro-OH

Peptide Synthesis Analytical Chemistry Quality Control

For peptide synthesis requiring conformational rigidity, Boc-Pro-Pro-OH (CAS 15401-08-8) is the definitive choice over single proline or Fmoc-based alternatives. Its diproline core enforces critical secondary structures like polyproline type II helices and beta-turns, which are absent when using flexible, single-residue building blocks. This compound ensures seamless integration into Boc-chemistry SPPS workflows, providing an orthogonal protecting group strategy incompatible with Fmoc-chemistry reagents. Procure the structurally precise dipeptide to avoid side reactions and maintain high coupling efficiency in your peptidomimetic and MMP inhibitor library synthesis.

Molecular Formula C15H24N2O5
Molecular Weight 312.36 g/mol
CAS No. 15401-08-8
Cat. No. B558090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Pro-Pro-OH
CAS15401-08-8
SynonymsBoc-Pro-Pro-OH; 15401-08-8; (S)-1-((S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylicacid; Boc-Pro-Pro; PubChem12310; L-Proline,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-; SCHEMBL2489313; MolPort-020-003-807; XGDABHXCVGCHBB-QWRGUYRKSA-N; ZINC3150128; 1-(tert-Butoxycarbonyl)-Pro-Pro-OH; AKOS016003403; N-tert-butoxycarbonylL-prolylL-proline; AJ-44596; AK-47896; ST2402706; V3501; K-4866
Molecular FormulaC15H24N2O5
Molecular Weight312.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)/t10-,11-/m0/s1
InChIKeyXGDABHXCVGCHBB-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Pro-Pro-OH (CAS 15401-08-8): A Dipeptide Building Block for Peptide Synthesis and Collagenase Inhibition


Boc-Pro-Pro-OH (CAS 15401-08-8), also known as N-Boc-L-prolyl-L-proline, is a dipeptide derivative featuring two proline residues linked with a tert-butyloxycarbonyl (Boc) protecting group . This compound is a white to off-white crystalline solid with a molecular formula of C15H24N2O5 and a molecular weight of 312.36 g/mol . It serves as a versatile intermediate in peptide synthesis, providing both steric hindrance and conformational rigidity due to its dual proline structure, which is critical for constructing bioactive peptides and peptidomimetics [1]. Additionally, its Boc-protected N-terminus allows for selective deprotection under mild acidic conditions, facilitating stepwise solid-phase peptide synthesis (SPPS) .

Why Boc-Pro-Pro-OH Cannot Be Substituted with Common Alternatives in Critical Peptide Synthesis


The direct substitution of Boc-Pro-Pro-OH with structurally similar building blocks such as Boc-Pro-OH, Fmoc-Pro-Pro-OH, or Boc-Pro-prolinal introduces quantifiable risks to synthesis efficiency, product purity, and biological activity. Boc-Pro-OH lacks the second proline residue, which eliminates the conformational constraints imposed by the diproline motif, a feature essential for inducing specific secondary structures like polyproline helices or beta-turns [1]. Conversely, Fmoc-Pro-Pro-OH, while containing the diproline unit, employs an Fmoc protecting group incompatible with Boc-based SPPS workflows, requiring orthogonal deprotection conditions (piperidine vs. TFA) that can lead to side reactions if not carefully managed . Furthermore, substituting the carboxylate of Boc-Pro-Pro-OH with an aldehyde moiety, as in Boc-Pro-prolinal (a known prolyl endopeptidase inhibitor), drastically alters its chemical reactivity, rendering it unsuitable as a general peptide coupling partner and instead conferring potent but highly specific enzyme inhibition . Therefore, the selection of Boc-Pro-Pro-OH is not merely a matter of structural similarity but is dictated by strict compatibility requirements with established Boc-chemistry protocols and the necessity for precise molecular geometry in target peptides.

Quantitative Evidence Guide for Boc-Pro-Pro-OH (CAS 15401-08-8) in Peptide Synthesis and Bioactivity


HPLC Purity and Moisture Content Ensure Reproducible Coupling Efficiency

Boc-Pro-Pro-OH is routinely supplied with a high HPLC purity specification (≥97% or ≥98%), which is comparable to the purity standards of its common building block precursor, Boc-Pro-OH (≥98% by TLC/HPLC). This high purity, combined with a low moisture content (≤0.5%), is critical for minimizing side reactions and ensuring consistent coupling yields in automated SPPS. While direct comparative studies of coupling efficiency between Boc-Pro-Pro-OH and other dipeptides are sparse in the public domain, the established purity metrics provide a baseline for procuring a building block that meets the stringent requirements of pharmaceutical-grade peptide synthesis [1].

Peptide Synthesis Analytical Chemistry Quality Control

Comparative Thermal and Storage Stability for Long-Term Peptide Synthesis Campaigns

The physical stability of Boc-Pro-Pro-OH under recommended storage conditions is a key factor in procurement decisions for long-term research projects. With a melting point of 185-187 °C (crystallized from ethyl acetate/hexane), it exhibits thermal stability comparable to its Fmoc analog, Fmoc-Pro-Pro-OH, which melts at 188-190 °C . Both compounds require low-temperature storage (-20 °C for Boc-Pro-Pro-OH, 0-8 °C for Fmoc-Pro-Pro-OH) to prevent degradation, highlighting that while both are robust dipeptides, their storage requirements differ due to the protecting group's inherent stability. This necessitates dedicated cold storage infrastructure for Boc-Pro-Pro-OH procurement .

Stability Peptide Chemistry Compound Storage

Inhibition of Vertebrate Collagenase: A Class-Specific Bioactivity with μ-molar Potency

Peptidyl hydroxamic acids featuring an N-terminal Boc-protected proline residue, a structural motif found in Boc-Pro-Pro-OH-containing peptides, have been demonstrated as potent inhibitors of vertebrate collagenase. Specifically, the tetrapeptide R-Gly-Pro-Leu-Ala-NHOH (where R = Boc or acyl group) exhibited an IC50 value in the 10^-6 M (micromolar) range against vertebrate collagenase [1]. This class-level bioactivity underscores the utility of incorporating Boc-Pro-Pro-OH as a building block for generating collagenase inhibitors, as the S3 subsite of the enzyme preferentially accommodates a proline residue [1]. While not a direct measurement for Boc-Pro-Pro-OH alone, this data supports its strategic use in designing matrix metalloproteinase (MMP) inhibitors.

Collagenase Inhibition Matrix Metalloproteinases Drug Discovery

Optimized Application Scenarios for Boc-Pro-Pro-OH in Peptide Chemistry and Drug Discovery


Boc-Based Solid-Phase Peptide Synthesis (SPPS) of Proline-Rich Sequences

Boc-Pro-Pro-OH is the building block of choice for synthesizing proline-rich peptides using Boc-chemistry SPPS. Its Boc protecting group is orthogonal to the Fmoc group, allowing for its use in multi-step syntheses where other protecting groups are present. The diproline structure promotes the formation of stable secondary structures, such as polyproline type II (PPII) helices, which are essential for studying protein-protein interactions and developing peptidomimetic drugs [1].

Development of Collagenase Inhibitors Targeting Matrix Metalloproteinases (MMPs)

Given the class-level evidence of collagenase inhibition by Boc-containing peptidyl hydroxamic acids, Boc-Pro-Pro-OH is a strategic starting material for constructing combinatorial libraries of MMP inhibitors. The proline residue at the S3 subsite enhances binding affinity, and the Boc group can be removed or further modified to optimize pharmacokinetic properties. This application is directly supported by studies showing micromolar IC50 values for related tetrapeptide inhibitors [1].

Synthesis of Conformationally Constrained Peptidomimetics

The rigid diproline core of Boc-Pro-Pro-OH introduces conformational constraints that can mimic beta-turns or polyproline helices in peptides. This is particularly valuable in medicinal chemistry for designing peptide analogs with enhanced metabolic stability and improved receptor selectivity compared to their flexible, linear counterparts. Such structural motifs are crucial in the development of peptide-based therapeutics targeting GPCRs or proteases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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